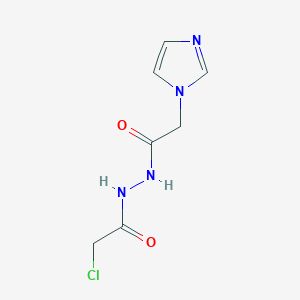
2-chloro-N'-(1H-imidazol-1-ylacetyl)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N’-(1H-imidazol-1-ylacetyl)acetohydrazide” is a chemical compound with the molecular formula C7H9ClN4O2 and a molecular weight of 216.63 . It is also known as 1H-imidazole-1-acetic acid, 2-(2-chloroacetyl)hydrazide .
Molecular Structure Analysis
The molecular structure of “2-chloro-N’-(1H-imidazol-1-ylacetyl)acetohydrazide” includes a five-membered imidazole ring, which contains two nitrogen atoms, one of which bears a hydrogen atom . The compound also contains a chloroacetyl group attached to the imidazole ring .It is recommended to be stored long-term in a cool, dry place .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Synthesis of Imidazolyl Acetic Acid Derivatives : Khalifa and Abdelbaky (2008) synthesized derivatives of imidazolyl acetic acid, including chloro derivatives, which showed significant anti-inflammatory and analgesic activities in animal models. This research highlights the potential of these compounds in developing treatments for conditions requiring anti-inflammatory and analgesic interventions Khalifa and Abdelbaky, 2008.
Antibacterial and Antifungal Studies : Bhatt, Nimavat, and Vyas (2013) explored the synthesis of novel thiazolidinone derivatives from imidazolyl-acetohydrazide, demonstrating their potential antibacterial and antifungal properties. This suggests the applicability of these compounds in addressing microbial infections Bhatt, Nimavat, & Vyas, 2013.
EGFR Inhibition for Cancer Therapy : Demirel et al. (2017) designed and synthesized benzimidazole acetohydrazide derivatives as potential epidermal growth factor receptor (EGFR) kinase inhibitors, indicating their potential use in cancer therapy Demirel et al., 2017.
Enzyme Inhibition for Therapeutic Applications : Bekircan, Ülker, and Menteşe (2015) used a derivative as a starting compound for synthesizing molecules with significant lipase and α-glucosidase inhibition, highlighting their potential in treating diseases like obesity and diabetes Bekircan, Ülker, & Menteşe, 2015.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives often interact with various cellular proteins .
Mode of Action
It’s worth noting that imidazole derivatives are known to interact with their targets and induce changes in their function .
Biochemical Pathways
Imidazole derivatives are known to have a broad range of chemical and biological properties .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities .
Eigenschaften
IUPAC Name |
N'-(2-chloroacetyl)-2-imidazol-1-ylacetohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4O2/c8-3-6(13)10-11-7(14)4-12-2-1-9-5-12/h1-2,5H,3-4H2,(H,10,13)(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVVNRRUFGGLRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(=O)NNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-(methylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2963878.png)

![5-[[3-(3-Bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B2963880.png)



![4-(8-Phenyl-6-azaspiro[3.4]octane-6-carbonyl)pyridine-2-carbonitrile](/img/structure/B2963889.png)






